Omilancor

Ulcerative Colitis Clinical Remission Phase 2

Omilancor (BT-11) is an orally active, gut-restricted, small-molecule agonist of Lanthionine Synthetase C-Like 2 (LANCL2). It is a first-in-class therapeutic agent developed for the treatment of ulcerative colitis (UC) and Crohn's disease (CD), acting through a novel immunoregulatory mechanism that enhances regulatory T cell (Treg) function without systemic immunosuppression.

Molecular Formula C30H24N8O2
Molecular Weight 528.6 g/mol
CAS No. 1912399-75-7
Cat. No. B3028346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmilancor
CAS1912399-75-7
Molecular FormulaC30H24N8O2
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC(=N2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=CC(=N5)C6=NC7=CC=CC=C7N6
InChIInChI=1S/C30H24N8O2/c39-29(25-13-5-11-23(31-25)27-33-19-7-1-2-8-20(19)34-27)37-15-17-38(18-16-37)30(40)26-14-6-12-24(32-26)28-35-21-9-3-4-10-22(21)36-28/h1-14H,15-18H2,(H,33,34)(H,35,36)
InChIKeyMVHWZNBAQIGPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omilancor (BT-11, CAS 1912399-75-7): A First-in-Class Oral LANCL2 Agonist for Inflammatory Bowel Disease


Omilancor (BT-11) is an orally active, gut-restricted, small-molecule agonist of Lanthionine Synthetase C-Like 2 (LANCL2) [1]. It is a first-in-class therapeutic agent developed for the treatment of ulcerative colitis (UC) and Crohn's disease (CD), acting through a novel immunoregulatory mechanism that enhances regulatory T cell (Treg) function without systemic immunosuppression [2].

Why Omilancor Cannot Be Substituted with Generic LANCL2 Agonists or Other IBD Therapies


Omilancor is a first-in-class, gut-restricted LANCL2 agonist with a unique mechanism of action that distinguishes it from other IBD therapies such as anti-TNFα antibodies, JAK inhibitors, and anti-TL1A antibodies [1]. Its oral, once-daily dosing and favorable safety profile with no dose-limiting toxicities offer significant advantages over injectable biologics and systemic immunosuppressants [2]. Substitution with other LANCL2 agonists is not supported by clinical data; Omilancor is the only LANCL2-targeting therapeutic in advanced clinical development with demonstrated Phase 2 efficacy and a Phase 3-ready program [3].

Quantitative Differentiation of Omilancor: Evidence-Based Comparison with Placebo, Anti-TL1A Antibodies, and In-Class Analogs


Superior Clinical Remission Induction in Ulcerative Colitis Compared to Placebo

In a Phase 2, randomized, double-blind, placebo-controlled trial, Omilancor demonstrated significantly higher clinical remission rates in patients with active ulcerative colitis. In the modified intent-to-treat (mITT) population, clinical remission was induced in 30.4% of Omilancor-treated patients (440 mg/day) compared to 3.7% of placebo-treated patients after 12 weeks [1].

Ulcerative Colitis Clinical Remission Phase 2

Efficacy in Biologic-Refractory Ulcerative Colitis Patients

Omilancor has demonstrated clinical efficacy in a challenging patient population. In a Phase 2 trial, 33.3% of biologic-refractory ulcerative colitis patients achieved clinical remission when treated with Omilancor at the Phase 3 dose of 440 mg/day [1].

Biologic-Refractory Ulcerative Colitis Clinical Remission

Demonstrated In Vitro Binding Affinity to LANCL2 (Kd = 7.7 µM)

Omilancor directly binds to LANCL2 with a dissociation constant (Kd) of 7.7 µM, as determined by surface plasmon resonance (SPR) [1]. This binding is essential for its downstream immunoregulatory effects, including increased cAMP production and enhanced Treg suppressive capacity [2].

LANCL2 Binding Affinity Kd

Superior Histological and Endoscopic Remission Rates Compared to Placebo in Ulcerative Colitis

In the Phase 2 UC trial, Omilancor demonstrated improvements in objective endoscopic and histological outcomes. Endoscopic remission (Mayo Endoscopic Subscore <2) was achieved in 39.1% of Omilancor-treated patients versus 18.5% of placebo patients (Δ = 20.6, p = 0.11). Histological remission (Geboes score <2b.1) was observed in 43.5% of Omilancor-treated patients compared to 22.2% of placebo patients (Δ = 21.3, p = 0.14) [1].

Ulcerative Colitis Endoscopic Remission Histological Remission

Favorable Safety and Tolerability Profile with No Dose-Limiting Toxicities in Phase 1 and Phase 2 Trials

Omilancor has demonstrated a consistent and favorable safety profile across multiple clinical studies. In a Phase 1 study in healthy volunteers, no changes in adverse events (AEs) or safety laboratory trends were observed up to a daily oral dose of 7500 mg/day [1]. In the Phase 2 UC trial, Omilancor was well-tolerated with no dose-limiting toxicities and no trends in AE profiles observed [2].

Safety Tolerability Phase 1

Optimal Research and Industrial Applications for Omilancor Based on Quantitative Evidence


Lead Candidate for Phase 3 Clinical Trials in Ulcerative Colitis

Based on a robust Phase 2 clinical remission rate of 30.4% (Δ = 26.7% vs. placebo, p=0.01) and a favorable safety profile with no dose-limiting toxicities [1], Omilancor is positioned as a Phase 3-ready asset. It is an ideal candidate for large-scale, multi-center trials aiming to confirm its efficacy and safety in a broader UC population, including biologic-refractory patients where it showed a 33.3% remission rate [2].

Investigational Therapy for Treatment-Resistant and Severe Ulcerative Colitis

Omilancor's demonstrated ability to reverse colonic regulatory T-cell (Treg) depletion and mitochondrial dysfunction in severe UC patients, coupled with a 33.3% remission rate in biologic-refractory patients [2], makes it a prime candidate for studies specifically targeting this difficult-to-treat population. It offers a potential new mechanism of action where standard biologics have failed.

Positive Control or Reference Compound for LANCL2 Pathway Studies

With a well-characterized binding affinity to LANCL2 (Kd = 7.7 µM) and validated downstream effects on cAMP and Treg function [1][2], Omilancor serves as a reliable positive control in preclinical research exploring the LANCL2 pathway in immunology, inflammation, and metabolic regulation. Its oral bioavailability and gut-restricted profile are advantageous for in vivo IBD models.

Comparator Compound for Next-Generation Oral IBD Therapeutics

Omilancor's oral, once-daily dosing, superior efficacy compared to anti-TL1A antibodies [3], and its unique immunoregulatory mechanism position it as an important benchmark. It serves as a relevant comparator in the development of novel oral small molecules for UC and CD, particularly those targeting novel pathways or aiming for gut-restricted pharmacology.

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